Technical Documentation Center

PGF2alpha dimethyl amide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: PGF2alpha dimethyl amide
  • CAS: 67508-08-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Antagonists at the Prostaglandin F2α (FP) Receptor

This guide provides a comprehensive technical overview of the mechanism of action of antagonists targeting the Prostaglandin F2α (FP) receptor. It is intended for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the mechanism of action of antagonists targeting the Prostaglandin F2α (FP) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and the development of novel therapeutics. We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to characterize the activity of FP receptor antagonists, with a particular focus on PGF2α dimethyl amide as an early example and the well-characterized antagonist AL-8810 for quantitative illustration.

Introduction to the Prostaglandin F2α (FP) Receptor

The Prostaglandin F2α (FP) receptor is a member of the G-protein coupled receptor (GPCR) superfamily, which plays a pivotal role in a wide array of physiological and pathophysiological processes.[1] Its endogenous ligand, Prostaglandin F2α (PGF2α), is a lipid mediator derived from arachidonic acid.[1] The activation of the FP receptor is crucial in female reproductive functions, such as luteolysis and parturition, and has also been implicated in cardiovascular regulation and inflammation.[1]

The Canonical FP Receptor Signaling Pathway

The FP receptor primarily couples to the Gq class of heterotrimeric G proteins.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq. This initiates a well-defined downstream signaling cascade:

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C.

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C, which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

This canonical pathway is central to the physiological effects mediated by the FP receptor.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

FP Receptor Canonical Gq Signaling Pathway

The Concept of FP Receptor Antagonism

An FP receptor antagonist is a molecule that binds to the FP receptor but does not elicit the conformational change required for Gq activation. By occupying the binding site, it prevents the endogenous ligand, PGF2α, or other agonists from binding and initiating the downstream signaling cascade.

PGF2α Dimethyl Amide: An Early, Qualitative Example

PGF2α dimethyl amide is a derivative of PGF2α and represents one of the earliest developed antagonists for the FP receptor.[3][4][5] However, it is characterized as a weak antagonist and has not been widely adopted in pharmacological research due to a lack of detailed characterization and the development of more potent and selective compounds.[3][4][5]

In functional assays, PGF2α dimethyl amide has been shown to inhibit the contractile effects of PGF2α. For instance, in the gerbil colon, a concentration of 3.2 µg/ml of PGF2α dimethyl amide was required to inhibit the contractile response to PGF2α by 50%.[6] Similarly, in a canine lung lobe preparation, it produced a dose-dependent antagonism of PGF2α-induced vasoconstriction with an IC50 value of 3.8 µg/ml.[7] This relatively high concentration for a 50% inhibitory effect underscores its classification as a weak antagonist.

AL-8810: A Well-Characterized Competitive Antagonist

In contrast to PGF2α dimethyl amide, AL-8810 is a potent and selective competitive antagonist of the FP receptor.[3][4][5][8] As a competitive antagonist, AL-8810 binds reversibly to the same site as the agonist. Its inhibitory effect can be overcome by increasing the concentration of the agonist. This is observed as a rightward shift in the agonist's concentration-response curve with no change in the maximal response.[8] AL-8810 has been extensively characterized, with reported pA2 values (a measure of antagonist potency) of approximately 6.34-6.68 and a Ki (inhibition constant) of around 426 nM in functional assays.[8]

CompoundTypePotency DataKey Characteristics
PGF2α dimethyl amide Weak AntagonistIC50 ≈ 3.8 µg/ml (in vivo)[7]Early derivative of PGF2α, limited in vitro data, not widely used.[3][4][5]
AL-8810 Competitive AntagonistpA2 ≈ 6.34-6.68, Ki ≈ 426 nM[8]Potent, selective, and well-characterized tool compound.[3][4][5][8]

Experimental Characterization of FP Receptor Antagonists

A series of in vitro assays are employed to determine the mechanism of action and quantify the potency of FP receptor antagonists.

Radioligand Binding Assays

Causality Behind Experimental Choices: Radioligand binding assays directly measure the interaction of a compound with the receptor. A radiolabeled ligand with known high affinity for the FP receptor (e.g., [3H]-PGF2α) is used to label the receptor population. The ability of an unlabeled compound (the antagonist) to displace the radioligand provides a measure of its binding affinity (Ki).

Detailed Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the FP receptor (e.g., HEK293 or CHO cells stably transfected with the human FP receptor).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the FP receptors.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled antagonist (e.g., PGF2α dimethyl amide).

    • Add a constant, low concentration (typically at or below the Kd) of the radiolabeled ligand (e.g., [3H]-PGF2α).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled FP receptor agonist or antagonist.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of antagonist that inhibits 50% of the specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes with FP Receptors start->prep_membranes add_reagents Add Membranes, Radioligand, and Antagonist to Plate prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assays: Calcium Mobilization

Causality Behind Experimental Choices: Since the FP receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. A calcium mobilization assay provides a functional readout of receptor activation and, consequently, its inhibition by an antagonist. This assay is often performed in a high-throughput format.

Detailed Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the FP receptor into a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye will enter the cells and be cleaved to its active, calcium-sensitive form.

    • Incubate the cells to allow for complete dye loading and de-esterification.

  • Antagonist Pre-incubation:

    • Add varying concentrations of the antagonist (e.g., PGF2α dimethyl amide) to the wells.

    • Incubate for a sufficient time to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Inject a constant concentration of an FP receptor agonist (e.g., PGF2α, typically at its EC80 concentration to ensure a robust signal) into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 of the antagonist.

Functional Assays: Inositol Phosphate Accumulation

Causality Behind Experimental Choices: This assay measures the accumulation of inositol phosphates (IPs), the direct products of PLC activation. It provides a more proximal readout of Gq signaling compared to calcium mobilization. The accumulation of a stable downstream metabolite, inositol monophosphate (IP1), is often measured using HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Detailed Step-by-Step Methodology:

  • Cell Seeding and Stimulation:

    • Seed cells expressing the FP receptor in a suitable plate format.

    • On the day of the assay, remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

    • Add varying concentrations of the antagonist, followed by a constant concentration of the agonist (e.g., PGF2α).

    • Incubate the plate to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Add the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Measurement and Data Analysis:

    • Incubate the plate to allow the detection reagents to bind.

    • Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Plot the HTRF signal (or calculated IP1 concentration) as a function of the antagonist concentration and fit the data to determine the IC50.

Conclusion

The characterization of FP receptor antagonists is a multi-faceted process that combines direct binding studies with functional assays that probe the canonical Gq signaling pathway. While early antagonists like PGF2α dimethyl amide provided initial tools for studying the FP receptor, their weak potency and limited characterization have led to their replacement by more potent and selective compounds such as AL-8810. A thorough understanding of the experimental methodologies outlined in this guide is essential for the accurate determination of the mechanism of action and potency of novel FP receptor modulators, which is critical for their development as potential therapeutics.

References

  • Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 176(8), 1059–1078. [Link]

  • Fitzpatrick, T. M., Alter, I., Corey, E. J., Ramwell, P. W., Rose, J. C., & Kot, P. A. (1978). Antagonism of the pulmonary vasoconstrictor response to prostaglandin F2alpha by N-dimethylamino substitution of prostaglandin F2alpha. The Journal of pharmacology and experimental therapeutics, 206(1), 139–142. [Link]

  • Griffin, B. W., & Stamer, W. D. (1998). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor. Journal of pharmacological and experimental therapeutics, 284(1), 318-323. [Link]

  • Wikipedia contributors. (2023, December 2). Prostaglandin F receptor. In Wikipedia, The Free Encyclopedia. Retrieved 12:50, March 26, 2026, from [Link]

  • Tang, E., & Vanhoutte, P. M. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in pharmacology, 1, 113. [Link]

Sources

Exploratory

Prostaglandin F2α Dimethyl Amide: Chemical Architecture, Physical Properties, and Analytical Applications

Executive Summary Prostaglandin F2α (PGF2α) dimethyl amide—also known as Dinoprost dimethyl amide—is a synthetic, lipophilic derivative of the endogenous eicosanoid PGF2α. By converting the terminal carboxylic acid of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Prostaglandin F2α (PGF2α) dimethyl amide—also known as Dinoprost dimethyl amide—is a synthetic, lipophilic derivative of the endogenous eicosanoid PGF2α. By converting the terminal carboxylic acid of the natural prostaglandin into an N,N-dimethyl amide, researchers have generated a compound with distinct physicochemical properties, altered receptor binding kinetics, and significant utility in both pharmacological research and analytical chemistry. This technical guide provides an in-depth analysis of its chemical structure, physical properties, receptor interactions, and validated methodologies for its use in liquid chromatography-mass spectrometry (LC-MS/MS) lipidomics workflows.

Chemical Identity and Structural Causality

The biological activity of endogenous prostaglandins is heavily dictated by their amphipathic nature, specifically the polar carboxylic acid headgroup. In PGF2α dimethyl amide, this functional group is modified, fundamentally altering the molecule's behavior in aqueous environments and lipid bilayers.

  • IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide[1].

  • Structural Causality: The amidation of the C-1 position eliminates the negative charge present at physiological pH (pH ~7.4). This structural shift increases the molecule's lipophilicity, allowing it to partition more readily into organic solvents and lipid membranes. Furthermore, the steric bulk of the two methyl groups on the nitrogen atom prevents the molecule from fully engaging the binding pocket of the FP receptor in an agonistic manner, shifting its pharmacological profile toward weak antagonism[2].

Table 1: Quantitative Chemical and Physical Properties

Data summarized from [1] and [3].

PropertyValueCausality / Technical Significance
Molecular Formula C22H39NO4Addition of two methyl groups and one nitrogen to the PGF2α backbone.
Molar Mass 381.6 g/mol Increased mass shifts the precursor ion m/z in MS analysis, preventing overlap with endogenous PGF2α.
CAS Registry Numbers 68192-15-4 / 67508-08-1Primary identifiers for procurement and regulatory documentation.
Solubility (DMF / DMSO) >50 mg/mLHigh solubility in aprotic solvents due to the loss of the polar carboxylate group.
Solubility (Ethanol) >20 mg/mLSuitable for creating highly concentrated stock solutions for in vitro assays.
Solubility (PBS, pH 7.2) >3 mg/mLSufficient aqueous solubility for cellular dosing without precipitation.

Pharmacological Profile: FP Receptor Interactions

PGF2α exerts its biological effects primarily through the FP prostanoid receptor , a Gq-coupled G-protein coupled receptor (GPCR) that activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent intracellular calcium mobilization.

PGF2α dimethyl amide was originally synthesized to serve as an FP receptor antagonist. In isolated tissue models, such as the gerbil colon, a concentration of 3.2 µg/mL of PGF2α dimethyl amide successfully inhibits the contractile effects of PGF2α (at 6 ng/mL) by 50%[3]. However, its efficacy is highly tissue-dependent. In highly specific functional assays (e.g., phosphoinositide turnover in A7r5 rat thoracic aorta cells), it exhibits negligible functional antagonism compared to more advanced, sterically constrained fluorinated analogs like AL-3138[2].

Because of this weak and variable receptor affinity, its primary modern application has pivoted from a therapeutic candidate to a highly stable analytical standard and a tracked impurity in the synthesis of commercial prostaglandin analogs (such as 17-phenyl trinor PGF2α preparations)[4][5].

Fig 1: FP Receptor signaling pathway highlighting the weak antagonistic mechanism of PGF2α dimethyl amide.

Analytical Utility: LC-MS/MS Lipidomics Workflow

Due to its structural similarity to endogenous prostaglandins but distinct mass-to-charge ratio (m/z 382.3 [M+H]+) and retention time, PGF2α dimethyl amide is an excellent internal standard for clinical lipidomics. It is frequently utilized in workflows employing bioinformatics platforms like for the deconvolution and relative quantification of complex biological matrices[6][7].

Step-by-Step Self-Validating Extraction Protocol

The following protocol outlines a modified Bligh-Dyer liquid-liquid extraction optimized for plasma lipidomics[7].

Phase 1: Sample Preparation & Extraction

  • Aliquot: Transfer 100 µL of commercial or clinical plasma into a clean microcentrifuge tube.

  • Spike: Add 10 µL of a known concentration of PGF2α dimethyl amide (Internal Standard) to the plasma. Causality: Spiking before extraction ensures that any downstream sample loss is mathematically corrected during quantification.

  • Solvent Addition: Add 300 µL of Methanol (MeOH), 150 µL of LC-MS grade Water, and 300 µL of Chloroform (CHCl3).

  • Partitioning: Vortex vigorously for 60 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C. Causality: The non-polar lipids and the lipophilic PGF2α dimethyl amide will partition into the lower chloroform phase, while proteins precipitate at the interface.

Phase 2: Reconstitution & LC-MS/MS Analysis 5. Recovery: Carefully extract the lower chloroform phase and transfer it to a new vial. 6. Evaporation: Dry the organic phase completely using a vacuum centrifuge. 7. Reconstitution: Resuspend the lipid pellet in 100 µL of the initial mobile phase (e.g., Water/Acetonitrile mix). 8. Chromatography: Inject onto a C18 Reverse-Phase HPLC column. Utilize a gradient elution starting at 55% organic phase (ACN:Isopropanol 70:30) ramping to 100% over 11 minutes[7]. 9. Detection: Analyze via ESI-QTOF MS in positive ion mode (Scan range: 100-1700 m/z).

Self-Validating System Check: Before processing the biological data in MS-DIAL or MZmine2, isolate the chromatogram for m/z 382.3. A recovery rate of >85% for the PGF2α dimethyl amide peak, coupled with a retention time drift of less than ±0.05 minutes across all technical replicates, mathematically validates the extraction efficiency and instrument stability. If these parameters fail, the run must be rejected prior to biological interpretation[7].

Fig 2: LC-MS/MS Lipidomics workflow utilizing PGF2α dimethyl amide as an internal standard.

References

  • National Center for Biotechnology Information (PubChem). "Prostaglandin F2alpha N-dimethylamide (CID 5283075)." PubChem Database. Available at:[Link]

  • Sharif, N. A., et al. "AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists." Journal of Pharmacy and Pharmacology, PubMed. Available at:[Link]

  • Koçak, Engin. "Evaluation of MS-DIAL and MZMINE2 softwares for clinical lipidomics analysis." Journal of Chemical Metrology, DergiPark. Available at:[Link]

  • Interchim / Cayman Chemical. "5-trans-17-phenyl trinor Prostaglandin F2alpha Analytical Standards." Interchim Product Data. Available at: [Link]

Sources

Foundational

Foreword: Charting the In Vitro Profile of a Unique Prostaglandin Analog

An In-depth Technical Guide to the In Vitro Pharmacokinetics of PGF2alpha Dimethyl Amide Prostaglandin F2alpha (PGF2α) and its analogs are potent bioactive lipids with significant therapeutic applications, most notably i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Vitro Pharmacokinetics of PGF2alpha Dimethyl Amide

Prostaglandin F2alpha (PGF2α) and its analogs are potent bioactive lipids with significant therapeutic applications, most notably in ophthalmology for the treatment of glaucoma.[1] The pharmacokinetic and pharmacodynamic profiles of these molecules are critically determined by their chemical structure. While many successful prostaglandin-based drugs are isopropyl ester prodrugs, such as latanoprost, which are rapidly hydrolyzed in ocular tissues to the active free acid, other structural modifications offer unique properties.[2][3]

PGF2α dimethyl amide (Dinoprost dimethyl amide) represents one such modification, where the C-1 carboxyl group is replaced with a dimethyl amide moiety.[4][5] This chemical change is significant; unlike ester or N-ethyl amide analogs that can be hydrolyzed by corneal amidases to the active free acid, N,N-dialkyl amides are reported to be inert to this enzymatic conversion.[6][7] This suggests that PGF2α dimethyl amide may not function as a prodrug but rather as a distinct pharmacological entity, reported to be a weak FP receptor antagonist.[5]

This technical guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic profile of PGF2α dimethyl amide. We will move beyond a simple listing of protocols to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the metabolic stability, membrane permeability, and potential for transporter-mediated efflux of this and similar compounds.

Section 1: Metabolic Stability Assessment

The first pillar of an in vitro pharmacokinetic profile is understanding the compound's susceptibility to metabolic enzymes. For PGF2α dimethyl amide, two primary questions must be addressed:

  • Is the amide bond resistant to hydrolysis in relevant tissues?

  • Is the core prostaglandin structure a substrate for Phase I metabolic enzymes, such as Cytochrome P450s?

Causality Behind Experimental Choices
  • Tissue Homogenates vs. Subcellular Fractions: We employ both whole tissue homogenates (e.g., from cornea or liver) and subcellular fractions (liver microsomes). Homogenates contain a broad complement of cytosolic and microsomal enzymes, making them ideal for assessing the stability of the amide bond to various hydrolases.[2][8] In contrast, liver microsomes are enriched in Cytochrome P450 (CYP) enzymes and are the gold standard for evaluating Phase I oxidative metabolism.[9][10]

  • Cofactor Requirements: The inclusion of NADPH (Nicotinamide adenine dinucleotide phosphate) is critical for CYP-mediated reactions, while its exclusion serves as a negative control to isolate non-CYP-mediated degradation.[9] UGT-cofactors (like UDPGA) can be included to probe for Phase II glucuronidation, though this is less common for prostaglandins compared to oxidative metabolism.

Experimental Workflow: Metabolic Stability

The overall workflow is designed to determine the rate at which the parent compound disappears over time when incubated with a metabolically active system.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare PGF2α Dimethyl Amide Stock Solution (e.g., in DMSO) E Initiate Reaction by Adding PGF2α Dimethyl Amide A->E B Prepare Liver Microsomes or Tissue Homogenate D Pre-warm Microsomes/Homogenate and Buffer B->D C Prepare Incubation Buffer (e.g., Phosphate Buffer, pH 7.4) C->D D->E F Initiate Metabolism by Adding Cofactor (NADPH) E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction in Aliquots (e.g., with cold Acetonitrile) G->H I Add Internal Standard H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation:

    • Prepare a 1 M stock of NADPH in buffer and store on ice.

    • Dilute pooled Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a working solution of PGF2α dimethyl amide at 100 µM in buffer from a DMSO stock. The final DMSO concentration in the incubation should be <0.5%.

  • Incubation:

    • In a 96-well plate, combine 90 µL of the HLM suspension with 5 µL of the PGF2α dimethyl amide working solution.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 5 µL of the 1 M NADPH stock (for the test condition) or 5 µL of buffer (for the negative control). The final incubation volume is 100 µL, with a final substrate concentration of 5 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots or quench the entire reaction in designated wells.

  • Quenching and Sample Processing:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog like PGE2-d4).[11]

    • Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Interpretation and Presentation

The concentration of the remaining parent compound at each time point is measured. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line provides the rate constant (k), and the in vitro half-life (t½) is calculated.

Formula: t½ = 0.693 / k

ParameterDescriptionExample Data (Hypothetical)
In Vitro t½ (min) The time required for 50% of the compound to be metabolized.> 60 min (HLM + NADPH)
Intrinsic Clearance (CLint) Volume of liver suspension cleared of the drug per unit time.< 5 µL/min/mg protein

A long half-life (>60 min) would support the hypothesis that PGF2α dimethyl amide is metabolically stable to hepatic Phase I enzymes, a key differentiator from many other prostaglandin analogs.[12][13]

Section 2: Membrane Permeability and Efflux Liability

Assessing a compound's ability to cross biological membranes is fundamental to predicting its absorption and distribution. For orally administered drugs, intestinal permeability is a key determinant of bioavailability. For topically applied drugs like many prostaglandins, corneal permeability is paramount. The Caco-2 cell monolayer model serves as the regulatory-accepted gold standard for assessing intestinal permeability and identifying substrates of key efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[14]

Causality Behind Experimental Choices
  • The Caco-2 Model: Caco-2 cells are human colorectal adenocarcinoma cells that, when cultured on semi-permeable supports, differentiate into a polarized monolayer of enterocytes.[15] They form tight junctions and express efflux transporters (P-gp, BCRP, MRP2), thus mimicking the barrier properties of the human intestinal epithelium.[14]

  • Bidirectional Transport: Measuring transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions is essential.[16] A significantly higher B→A transport rate compared to the A→B rate indicates that the compound is actively pumped out of the cell by an efflux transporter.[17]

  • Transporter Inhibitors: To confirm which transporter is responsible for efflux, the assay is repeated in the presence of specific inhibitors. Verapamil or elacridar are commonly used to inhibit P-gp, while Fumitremorgin C or Ko143 can be used for BCRP.[17][14] A reduction in the B→A transport in the presence of an inhibitor validates the involvement of that specific transporter.

Experimental Workflow: Caco-2 Bidirectional Assay

G cluster_culture Cell Culture (21 days) cluster_assay Transport Assay (2 hours @ 37°C) cluster_ab A -> B Direction cluster_ba B -> A Direction cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture until a confluent monolayer is formed A->B C Confirm monolayer integrity via TEER measurement (>600 Ω·cm²) B->C D Wash monolayer with transport buffer (HBSS) C->D E Add compound to Apical (AP) side D->E G Add compound to Basolateral (BL) side D->G F Sample from Basolateral (BL) side at T=2h E->F I Quantify compound concentration in all samples via LC-MS/MS F->I H Sample from Apical (AP) side at T=2h G->H H->I J Calculate Papp (A->B) and Papp (B->A) I->J K Calculate Efflux Ratio (ER) J->K

Caption: Logic flow for a bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability and Efflux
  • Cell Culture:

    • Seed Caco-2 cells (ATCC HTB-37) onto 24-well Transwell inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and monolayer formation.[15]

    • Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values indicative of a tight, confluent monolayer (typically >600 Ω·cm²).[15]

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • For A→B transport: Add the test compound (e.g., 10 µM PGF2α dimethyl amide) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • For B→A transport: Add fresh HBSS to the apical chamber. Add the test compound in HBSS to the basolateral chamber.

    • Incubate the plate at 37°C with 5% CO₂ for 2 hours with gentle orbital shaking.

    • At the end of the incubation, take samples from both the donor and receiver compartments for analysis.[15]

  • Inhibitor Co-incubation:

    • To test for P-gp or BCRP involvement, repeat the bidirectional assay but pre-incubate the cells with an inhibitor (e.g., 10 µM Verapamil for P-gp) for 30-60 minutes before adding the test compound.[17] The inhibitor should be present in both chambers during the transport experiment.

Data Interpretation and Presentation

The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated for each direction.

Formula: Papp = (dQ/dt) / (A * C₀)

  • dQ/dt = Rate of appearance of the compound in the receiver chamber

  • A = Surface area of the membrane

  • C₀ = Initial concentration in the donor chamber

The Efflux Ratio (ER) is then calculated to determine if active efflux is occurring.

Formula: Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

ParameterClassificationInterpretation
Papp (A→B) (x 10⁻⁶ cm/s) < 1: Low1-10: Moderate> 10: HighPredicts the extent of intestinal absorption.
Efflux Ratio (ER) < 2No significant efflux observed.
≥ 2Compound is a likely substrate of an efflux transporter.[17]

If the ER is ≥ 2, and this value is significantly reduced in the presence of an inhibitor like verapamil, it provides strong evidence that PGF2α dimethyl amide is a substrate for P-gp.[14] Given that many large, lipophilic molecules can be P-gp substrates, this is a critical parameter to assess.[18][19]

Section 3: Bioanalytical Methodology: LC-MS/MS Quantification

Accurate and sensitive quantification is the bedrock of any pharmacokinetic study. For prostaglandins and their analogs, which are often present at low concentrations in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique.[20][21]

Causality Behind Experimental Choices
  • Chromatographic Separation: HPLC or UHPLC is essential to separate the analyte of interest from matrix components and, crucially, from any potential metabolites or isomers that may have the same mass but different structures.[20][22] A reverse-phase C18 or Phenyl-Hexyl column is typically effective for prostaglandins.[20]

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides unparalleled specificity and sensitivity. It works by selecting the parent ion (precursor ion) of the target molecule, fragmenting it, and then detecting a specific fragment ion (product ion). This precursor-to-product transition is unique to the analyte.

  • Ionization Mode: Prostaglandins typically analyze well in negative ion electrospray ionization (ESI-) mode, detecting the deprotonated molecule [M-H]⁻.[20]

General Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Protein Precipitation: As described in the stability protocol, quenching with cold acetonitrile is a simple and effective first step.

    • Solid-Phase Extraction (SPE): For cleaner samples or lower concentrations, SPE may be required. A mixed-mode or reverse-phase sorbent can be used to concentrate the analyte and remove salts and phospholipids.

  • Chromatography:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[20]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content over several minutes to elute the analyte.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: ESI, negative mode.

    • Analysis: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For PGF2α dimethyl amide (MW 381.6), the precursor ion would be m/z 380.6 [M-H]⁻. Product ions would need to be determined by infusing the compound and performing a product ion scan. Based on the fragmentation of PGF2α (precursor m/z 353.3), a likely fragmentation would involve the loss of the dimethylamine group and water, but this must be empirically confirmed. A common transition for PGF2α itself is 353.3 → 193.1.[23]

Data Validation

A robust LC-MS/MS method requires validation, including the determination of:

  • Linearity and Range

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

Section 4: Synthesis and Conclusion

The in vitro pharmacokinetic assessment of PGF2α dimethyl amide requires a multi-faceted yet logical approach. By systematically evaluating its metabolic stability and membrane transport characteristics, we can build a comprehensive preclinical profile.

G cluster_tests In Vitro PK Assessment cluster_outcome Predicted In Vivo Behavior substance PGF2α Dimethyl Amide stability Metabolic Stability 60 min? Low? substance->stability permeability permeability substance->permeability efflux efflux substance->efflux profile {Predicted Profile | {High Metabolic Stability| Moderate-to-High Permeability| Potential for Efflux-Mediated DDIs}} stability->profile permeability->profile efflux->profile

Sources

Exploratory

Toxicity and safety profile of PGF2alpha dimethyl amide

Whitepaper: Toxicological Landscape and Safety Profiling of Prostaglandin F2α Dimethyl Amide I. Executive Summary & Molecular Architecture As drug development increasingly explores the therapeutic potential of prostaglan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Toxicological Landscape and Safety Profiling of Prostaglandin F2α Dimethyl Amide

I. Executive Summary & Molecular Architecture

As drug development increasingly explores the therapeutic potential of prostaglandin analogs (prostamides), understanding the nuanced structure-activity relationships of these lipid mediators is critical. Prostaglandin F2α (PGF2α) dimethyl amide (CAS 68192-15-4), also known as Dinoprost dimethyl amide, represents a unique pharmacological entity[1]. Unlike its parent compound PGF2α (a potent agonist) or structurally adjacent analogs like bimatoprost (an ethyl amide agonist), the N,N-dimethyl substitution at the C-1 position fundamentally alters its receptor kinetics, converting it into a weak FP (Prostaglandin F) receptor antagonist[2][3].

This guide provides an in-depth technical framework for evaluating the toxicity, safety profile, and pharmacodynamics of PGF2α dimethyl amide, designed specifically for preclinical scientists and toxicologists.

II. Quantitative Data Synthesis: Physicochemical & Pharmacological Properties

To establish a baseline for toxicological evaluation, the physicochemical properties and known pharmacological thresholds must be defined. The lipophilicity of the dimethyl amide group necessitates careful vehicle selection (e.g., DMSO or Methyl Acetate) during in vitro and in vivo assays to prevent vehicle-induced cytotoxicity[2].

Table 1: Physicochemical and Pharmacological Profile of PGF2α Dimethyl Amide

ParameterSpecification / ValueScientific Implication
Formal Name 9α,11α,15R-trihydroxy-N,N-dimethyl-prosta-5Z,13E-dien-1-amideThe N,N-dimethylation neutralizes the C-1 carboxylic acid, increasing lipophilicity[2].
CAS Number 68192-15-4Unique identifier for safety data sheet (SDS) tracking[1].
Molecular Weight 381.60 g/mol Small molecule; readily crosses cellular membranes[1].
Solubility DMSO/DMF: >50 mg/ml; PBS (pH 7.2): >3 mg/mlRequires organic solvent stock; aqueous dilution must be monitored for precipitation[2].
Primary Mechanism Weak FP Receptor AntagonistBlocks endogenous PGF2α signaling rather than stimulating it[2][4].
Ex Vivo Efficacy (IC50) 3.2 µg/ml inhibits 6 ng/ml PGF2α by 50%Demonstrates competitive antagonism in gerbil colon smooth muscle[2][4].

III. Mechanistic Overview: The FP Receptor Axis

The safety profile of PGF2α dimethyl amide is directly tied to its mechanism of action. The FP receptor is a Gq-protein coupled receptor (GPCR) that, when activated by native PGF2α, triggers Phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium mobilization[5]. By acting as a competitive antagonist, PGF2α dimethyl amide blunts this calcium influx[6].

From a toxicological standpoint, this means the compound is unlikely to cause the classic side effects associated with FP agonists (such as conjunctival hyperemia, iris pigmentation, or severe smooth muscle spasms)[7]. Instead, safety evaluations must focus on off-target receptor binding (e.g., EP or TP receptors) and high-dose cellular toxicity .

MechanisticPathway PGF2a Endogenous PGF2α (Full Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Receptor Activation Antagonist PGF2α dimethyl amide (Weak Antagonist) Antagonist->FP_Receptor Competitive Blockade Gq Gq Protein FP_Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Mobilization (Muscle Contraction) IP3->Ca2

Mechanistic pathway of FP receptor antagonism by PGF2α dimethyl amide blocking calcium mobilization.

IV. Methodological Framework for Safety Profiling

As a Senior Application Scientist, I mandate that all toxicological protocols operate as self-validating systems . This means every assay must inherently prove that the observed effect is due to the compound's specific pharmacology, not an artifact of the experimental design.

Protocol 1: In Vitro Cytotoxicity and FP Receptor Antagonism Assay

This protocol determines the therapeutic window by establishing the concentration at which the compound acts as an antagonist versus the concentration at which it induces non-specific cell death.

  • Cell Culture & Seeding:

    • Action: Seed HEK-293 cells stably transfected with the human FP receptor at 1×104 cells/well in a 96-well plate.

    • Causality/Rationale: Using a transfected cell line isolates the FP receptor variable, ensuring that any observed calcium modulation is strictly FP-mediated, eliminating cross-talk from other prostanoid receptors.

  • Baseline Cytotoxicity (MTT Assay Validation):

    • Action: Treat cells with PGF2α dimethyl amide (0.1 µg/ml to 100 µg/ml) for 24 hours. Add MTT reagent, incubate for 4 hours, solubilize with DMSO, and read absorbance at 570 nm.

    • Causality/Rationale: We must establish the LC50​ (Lethal Concentration) first. If the compound causes cell death at 5 µg/ml, we cannot reliably measure antagonism at 3.2 µg/ml, as the lack of calcium signaling would be due to dead cells, not receptor blockade.

  • Calcium Mobilization (Fluo-4 AM) - The Antagonist Test:

    • Action: Load viable cells with Fluo-4 AM calcium indicator. Pre-incubate with PGF2α dimethyl amide (titrated up to the maximum non-toxic dose established in Step 2) for 30 minutes.

    • Validation Checkpoint: Inject native PGF2α (6 ng/ml)[2] into the wells and immediately measure fluorescence (Ex 494 nm / Em 506 nm) using a kinetic plate reader.

    • Causality/Rationale: The pre-incubation allows the weak antagonist to occupy the receptor. The subsequent injection of the agonist proves competitive inhibition. A successful assay will show a dose-dependent flattening of the calcium spike.

Protocol 2: Ex Vivo Smooth Muscle Contractility (Gerbil Colon Model)

Because in vitro systems lack tissue-level complexity, ex vivo models are required to validate the safety and efficacy of smooth muscle modulation. The gerbil colon is highly sensitive to FP receptor agonists[2][4].

  • Tissue Preparation & Equilibration:

    • Action: Isolate distal colon segments from euthanized gerbils. Suspend tissues in organ baths containing oxygenated Tyrode's solution at 37°C under 1g of resting tension. Equilibrate for 60 minutes.

    • Causality/Rationale: Proper equilibration restores the tissue's basal myogenic tone. Without this, stress-induced spontaneous contractions will mask the drug's effects.

  • System Validation (Agonist Challenge):

    • Action: Administer 6 ng/ml of native PGF2α[2]. Record the amplitude of the contraction. Wash the tissue 3 times and allow it to return to baseline.

    • Causality/Rationale: This step proves the tissue is viable and the FP receptors are functional. It acts as the 100% internal control for subsequent antagonism.

  • Antagonist Titration & Safety Observation:

    • Action: Introduce PGF2α dimethyl amide at 3.2 µg/ml[2][4]. Observe for 15 minutes to ensure the compound does not induce spontaneous contractions (verifying lack of partial agonism). Re-challenge with 6 ng/ml PGF2α.

    • Causality/Rationale: If the compound is purely a weak antagonist, the initial application will cause no tissue response, but the subsequent PGF2α challenge will be blunted by approximately 50%[2].

Workflow Phase1 Phase 1: In Vitro Profiling (HEK-293 FP Cells) Tox MTT Cytotoxicity Assay (Establish LC50) Phase1->Tox Step 1 Ca Fluo-4 Calcium Assay (Confirm Blockade) Tox->Ca Non-toxic doses only Phase2 Phase 2: Ex Vivo Validation (Gerbil Colon Model) Ca->Phase2 In Vitro IC50 established Contract Myograph Contractility (Calculate IC50) Phase2->Contract Tissue preparation Phase3 Phase 3: In Vivo Safety (Systemic Tolerability) Contract->Phase3 Ex Vivo IC50 confirmed

Sequential preclinical safety and toxicity evaluation workflow for PGF2α dimethyl amide.

V. Conclusion

The safety profiling of PGF2α dimethyl amide requires a paradigm shift from traditional prostaglandin analog testing. Because it is a weak FP receptor antagonist[2], toxicologists must pivot away from looking for agonist-driven side effects (like hyperemia)[7] and instead focus on establishing the precise therapeutic window where competitive antagonism occurs without localized cytotoxicity. By utilizing self-validating in vitro calcium mobilization assays paired with ex vivo smooth muscle contractility models, researchers can accurately map the pharmacological and toxicological boundaries of this unique prostamide.

References

  • Pharmacological Characterization of a Novel Antiglaucoma Agent, Bimatoprost (AGN 192024) Source: Journal of Pharmacology and Experimental Therapeutics (via DOI) URL:[Link]

  • Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility Source: ResearchGate URL:[Link]

  • Prostaglandin Analogs that Antagonize the Vascular Responses to... (Maddox et al., Nature 1978) Source: Semantic Scholar / Nature URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of PGF2alpha Dimethyl Amide in Biological Matrices using LC-MS/MS

Introduction Prostaglandin F2alpha (PGF2α) and its derivatives are a class of lipid compounds derived from fatty acids that play crucial roles in various physiological and pathological processes. PGF2α dimethyl amide (Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Prostaglandin F2alpha (PGF2α) and its derivatives are a class of lipid compounds derived from fatty acids that play crucial roles in various physiological and pathological processes. PGF2α dimethyl amide (Dinoprost dimethyl amide) is a synthetic analog of PGF2α, characterized by the modification of the C-1 carboxyl group into a dimethyl amide.[1][2] This structural alteration makes it a subject of interest in pharmacological research, particularly for its activity as a weak antagonist of the prostaglandin F receptor (FP receptor).[1][3][4]

The accurate quantification of PGF2α dimethyl amide in complex biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic, pharmacodynamic, and metabolism studies in drug development and life sciences research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications, offering unparalleled sensitivity, selectivity, and specificity.[5]

This application note provides a comprehensive, step-by-step protocol for the robust and reliable quantification of PGF2α dimethyl amide using LC-MS/MS. The methodology detailed herein is designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chemical and Physical Properties of PGF2alpha Dimethyl Amide

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamidePubChem[6]
Molecular Formula C22H39NO4PubChem[6]
Molecular Weight 381.6 g/mol Cayman Chemical[1], PubChem[6]
CAS Number 67508-08-1PubChem[6]
Synonyms Dinoprost dimethyl amide, PGF2α N-DMAPubChem[6], Cayman Chemical[1]

Principle of the Method

The analytical workflow for the quantification of PGF2α dimethyl amide is a multi-step process designed to isolate the analyte from the complex biological matrix, separate it from other components, and then detect and quantify it with high precision. The core components of this method are:

  • Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed to efficiently extract PGF2α dimethyl amide from the biological matrix while minimizing interferences. The use of a stable isotope-labeled internal standard (e.g., PGF2α dimethyl amide-d4) is crucial for correcting for any analyte loss during sample processing and for mitigating matrix effects in the mass spectrometer.[7][8][9][10]

  • Liquid Chromatography (LC): A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system is used to achieve chromatographic separation of PGF2α dimethyl amide from endogenous interferences and isomers.[11][12]

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of the target analyte.

Experimental Workflow

Experimental Workflow for PGF2alpha Dimethyl Amide Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Biological Sample (e.g., Plasma) is_add Add Internal Standard sample->is_add 100 µL l_l_extraction Liquid-Liquid Extraction is_add->l_l_extraction Vortex evaporation Evaporation l_l_extraction->evaporation Transfer Organic Layer reconstitution Reconstitution evaporation->reconstitution Under Nitrogen lc_injection UHPLC Injection reconstitution->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq integration Peak Integration data_acq->integration cal_curve Calibration Curve Generation integration->cal_curve quantification Quantification cal_curve->quantification Proposed Fragmentation of PGF2alpha Dimethyl Amide cluster_fragments Potential Product Ions parent PGF2α Dimethyl Amide [M+H]+ = 382.3 frag1 [M+H - H2O]+ 364.3 parent->frag1 - H2O frag2 [M+H - 2H2O]+ 346.3 parent->frag2 - 2H2O frag3 [M+H - 3H2O]+ 328.3 parent->frag3 - 3H2O frag4 Other characteristic fragments parent->frag4

Sources

Application

Application Note: PGF2α Dimethyl Amide – Cell Culture Preparation, Dosing Guidelines, and FP Receptor Assays

Scientific Overview & Mechanistic Rationale Prostaglandin F2α (PGF2α) dimethyl amide (Dinoprost dimethyl amide; CAS 68192-15-4) is a synthetic, neutral amide analog of the endogenous lipid mediator PGF2α[1],[2]. While mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Overview & Mechanistic Rationale

Prostaglandin F2α (PGF2α) dimethyl amide (Dinoprost dimethyl amide; CAS 68192-15-4) is a synthetic, neutral amide analog of the endogenous lipid mediator PGF2α[1],[2]. While modifications to the carboxylic acid group of PGF2α (such as the ethyl amide substitution seen in bimatoprost) often yield potent agonists, the specific dimethyl amide substitution results in a compound that acts as a weak, competitive antagonist at the Prostaglandin F (FP) receptor[2],[3].

First characterized by, amide derivatives of F prostaglandins uniquely block FP receptor-mediated signal transduction[2],[3]. In cell culture and isolated tissue models (e.g., gerbil colon), PGF2α dimethyl amide effectively inhibits PGF2α-induced smooth muscle contraction and intracellular calcium mobilization[2],[4].

Signaling Pathway Visualization

The FP receptor is a Gq-coupled GPCR. Agonist binding activates Phospholipase C (PLC), generating Inositol triphosphate (IP3), which subsequently triggers calcium release from the endoplasmic reticulum (ER)[5]. PGF2α dimethyl amide competitively occupies the orthosteric site, preventing this cascade.

G PGF2a PGF2α (Endogenous Agonist) FP_Rec FP Receptor (Gq-coupled) PGF2a->FP_Rec Activates Antagonist PGF2α Dimethyl Amide (Competitive Antagonist) Antagonist->FP_Rec Blocks PLC Phospholipase C (PLC) Activation FP_Rec->PLC Gq-alpha IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca ER Calcium

Figure 1: Mechanism of FP receptor antagonism by PGF2α dimethyl amide blocking calcium mobilization.

Physicochemical Properties & Solvent Management

Commercially, PGF2α dimethyl amide is typically supplied as a 10 mg/mL solution in methyl acetate [2],[6].

Causality for Solvent Exchange: Methyl acetate is highly volatile and exhibits significant cytotoxicity. Direct introduction of methyl acetate into cell culture media will rapidly permeabilize lipid bilayers, inducing artefactual calcium influx and cellular necrosis. Therefore, the solvent must be evaporated and the compound reconstituted in a bio-compatible vehicle such as Dimethyl Sulfoxide (DMSO) or Ethanol[2],[7].

Table 1: Solubility and Physicochemical Profile
Property / SolventValue / Solubility LimitExperimental Notes
Molecular Weight 381.60 g/mol Formula: C22H39NO4[1],[2]
Original Formulation 10 mg/mL in Methyl AcetateCritical: Must be evaporated prior to in vitro use[2].
DMSO >50 mg/mLPreferred vehicle for cell culture; high miscibility[2].
DMF >50 mg/mLAlternative organic solvent[2].
Ethanol >20 mg/mLMay cause localized precipitation in cold media[2].
PBS (pH 7.2) >3 mg/mLRequires vigorous vortexing/sonication for micelle formation[2].

Reagent Preparation Protocol: Stock to Working Solution

To ensure a self-validating system, the preparation must preserve the structural integrity of the diene bonds (5Z, 13E) while eliminating cytotoxic solvents.

Step-by-Step Methodology:

  • Aliquot Transfer: Transfer the required volume of the 10 mg/mL methyl acetate stock to a sterile, amber glass vial (prostaglandins are light and plastic sensitive).

  • Evaporation: Evaporate the methyl acetate under a gentle, steady stream of inert nitrogen (N2) or argon gas.

    • Rationale: Using an inert gas prevents the oxidation of the lipid's double bonds, which would otherwise degrade the compound's pharmacological potency.

  • Reconstitution: Immediately resuspend the dried lipid film in anhydrous, cell-culture grade DMSO to create a 10 mM to 50 mM master stock.

  • Homogenization: Vortex for 30 seconds, followed by a brief 1-minute sonication in a water bath at room temperature to ensure complete dissolution.

  • Storage: Purge the vial headspace with nitrogen, seal tightly, and store at -20°C for up to 6 months.

Dosing Guidelines & Cytotoxicity Avoidance

When designing dosing regimens, researchers must balance the weak antagonist properties of PGF2α dimethyl amide with the potential for solvent-induced toxicity[2],[7].

Table 2: Dosing Guidelines for FP Receptor Antagonism
ApplicationRecommended ConcentrationIncubation TimeRationale
IC50 Determination 0.1 µM – 100 µM (Titration)15–30 min pre-treatmentEstablishes a full dose-response curve against a fixed agonist concentration.
Standard Antagonism 3.2 µg/mL (~8.4 µM)15–30 min pre-treatmentValidated baseline to inhibit PGF2α-induced contraction by 50%[2].
Vehicle Control ≤ 0.1% (v/v) DMSO finalMatch to highest doseCausality: DMSO >0.1% alters membrane fluidity and triggers non-specific intracellular calcium flux[7].

Self-Validating Experimental Protocol: Intracellular Calcium Mobilization Assay

To quantify the antagonist efficacy of PGF2α dimethyl amide, a kinetic calcium mobilization assay using a fluorescent dye (e.g., Fluo-4 AM) is the gold standard[4],[5].

Self-Validation Architecture: This protocol incorporates internal controls to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., receptor desensitization).

  • Positive Control: PGF2α (100 nM) alone (Maximal calcium flux).

  • Negative Control: Assay buffer + 0.1% DMSO alone (Baseline stability).

  • Antagonist Validation: PGF2α dimethyl amide alone (Ensures the antagonist does not possess partial agonist activity at the chosen dose).

Step-by-Step Assay Methodology
  • Cell Seeding: Seed HEK293 cells stably expressing the human FP receptor (HEK293-FP) at 30,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO2[5].

  • Dye Loading: Remove culture media. Add 100 µL of Dye Loading Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid .

    • Rationale: Fluo-4 AM is readily extruded by multidrug resistance (MDR) pumps. Probenecid inhibits these transporters, trapping the cleaved, fluorescent dye inside the cell and ensuring a stable baseline.

  • Incubation: Incubate for 45 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete de-esterification of the AM ester.

  • Washing: Wash cells twice with 100 µL of pre-warmed HBSS (containing 20 mM HEPES, pH 7.4) to remove extracellular dye, which causes high background noise.

  • Antagonist Pre-treatment: Add 50 µL of HBSS containing the PGF2α dimethyl amide (e.g., 10 µM) or vehicle control (0.1% DMSO). Incubate for 20 minutes at room temperature.

    • Rationale: Pre-incubation allows the antagonist to reach equilibrium and occupy the FP receptor orthosteric sites before the agonist challenge.

  • Agonist Challenge & Readout: Transfer the plate to a kinetic fluorescent plate reader (e.g., FLIPR). Record baseline fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds. Inject 50 µL of PGF2α (final concentration 100 nM) and continuously record fluorescence for 90 seconds[4],[5].

Workflow Stock 1. Stock Prep Evaporate Methyl Acetate Reconstitute in DMSO Cell 2. Cell Culture Seed FP-expressing cells (e.g., HEK293-FP) Stock->Cell Dye 3. Dye Loading Fluo-4 AM + Probenecid Incubate 45 mins Cell->Dye Dosing 4. Dosing Pre-treat with Antagonist Challenge with PGF2α Dye->Dosing Read 5. Detection Measure Fluorescence (Ex 494nm / Em 516nm) Dosing->Read

Figure 2: Step-by-step workflow for calcium mobilization assay using PGF2α dimethyl amide.

References

  • Maddox, Y.T., Ramwell, P.W., Shiner, C.S., & Corey, E.J. (1978). "Amide and l-amino derivatives of F prostaglandins as prostaglandin antagonists." Nature, 273(5663), 549-552. URL:[Link]

Sources

Method

Application Note: Optimization of Solvent Systems for PGF2α Dimethyl Amide Stock Solutions

Executive Summary Prostaglandin F2α (PGF2α) dimethyl amide (also known as Dinoprost dimethyl amide) is a synthetic, pharmacologically distinct analog of the endogenous lipid mediator PGF2α. By substituting the C-1 carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Prostaglandin F2α (PGF2α) dimethyl amide (also known as Dinoprost dimethyl amide) is a synthetic, pharmacologically distinct analog of the endogenous lipid mediator PGF2α. By substituting the C-1 carboxylic acid with a neutral dimethyl amide group, the molecule shifts from an FP receptor agonist to a weak FP receptor antagonist [1]. For drug development professionals and researchers, maintaining the structural integrity of this prostanoid is critical. This application note provides an authoritative, self-validating framework for selecting optimal solvent systems, performing solvent exchanges, and formulating stock and working solutions to prevent hydrolytic and oxidative degradation.

Chemical Profile & Mechanistic Context

PGF2α dimethyl amide (CAS: 68192-15-4) is a highly lipophilic molecule with polar hydroxyl groups. The amidation at the C-1 position neutralizes the negative charge typically present on endogenous prostaglandins at physiological pH.

Causality of Degradation: Like all prostaglandins, PGF2α dimethyl amide contains a diene double-bond structure and multiple hydroxyl groups. When stored in aqueous environments (like PBS or water), the molecule is highly susceptible to two primary degradation pathways:

  • Auto-oxidation: Oxygen attacks the double bonds, forming inactive epoxides or peroxides.

  • Hydrolysis: Prolonged exposure to aqueous buffers can lead to the hydrolytic cleavage of the amide bond, reverting the molecule to the free acid (PGF2α), which would inadvertently introduce an agonist into your antagonist assay.

To bypass these issues, the compound must be stored in polar, aprotic (or highly concentrated protic) organic solvents at sub-zero temperatures, and only diluted into aqueous buffers immediately prior to the assay [2].

Solvent Selection Matrix & Thermodynamics

Manufacturers typically supply PGF2α dimethyl amide as a solution in methyl acetate. While methyl acetate is excellent for preventing degradation during shipping, its high volatility makes it unsuitable for precise volumetric pipetting in laboratory assays.

Researchers must perform a solvent exchange into a more stable carrier solvent. The table below summarizes the quantitative solubility limits and thermodynamic suitability of various solvents [2].

SolventMax Solubility (mg/mL)Polarity IndexRecommended ApplicationStorage Suitability & Temp
DMF (Dimethylformamide)> 50 mg/mL6.4High-concentration master stocksExcellent (-20°C to -80°C)
DMSO (Dimethyl Sulfoxide)> 50 mg/mL7.2Cell-based in vitro assaysExcellent (-20°C to -80°C)
Ethanol (Absolute)> 20 mg/mL5.2In vivo models (lower toxicity)Good (-20°C)
Methyl Acetate > 10 mg/mL4.4Commercial shipping / TransitExcellent (-80°C)
PBS (pH 7.2)> 3 mg/mLN/AFinal assay working solutionPoor (Use immediately)

Experimental Protocols

Protocol A: Solvent Exchange (Evaporation of Methyl Acetate)

Objective: Safely remove the transit solvent without oxidizing the prostanoid.

  • Preparation: Transfer the required volume of the commercial PGF2α dimethyl amide methyl acetate solution into a sterile, borosilicate glass vial .

    • Mechanistic Insight: Prostaglandins are highly lipophilic and will rapidly adsorb to the hydrophobic walls of standard polypropylene or polystyrene plastic tubes, drastically reducing your actual stock concentration.

  • Evaporation: Apply a gentle, steady stream of dry Nitrogen (N₂) or Argon gas directly over the surface of the liquid until the methyl acetate is completely evaporated, leaving a thin lipid film.

    • Mechanistic Insight: Using an inert gas displaces ambient oxygen, strictly preventing the auto-oxidation of the diene double bonds during the drying phase. Do not use heat or a vacuum centrifuge (SpeedVac) without inert gas.

  • Immediate Reconstitution: Proceed immediately to Protocol B. Do not leave the dry film exposed to air.

Protocol B: Preparation of Concentrated Stock Solutions

Objective: Create a stable, long-term master stock.

  • Solvent Addition: Immediately add the calculated volume of anhydrous, assay-grade DMSO, DMF, or Absolute Ethanol to the glass vial to achieve your desired concentration (e.g., 10 mg/mL or 25 mM).

  • Homogenization: Vortex the glass vial gently for 30–60 seconds. Ensure the solvent washes the sides of the vial to capture all the dried lipid film.

  • Purging & Storage: Blanket the headspace of the vial with Nitrogen gas before sealing tightly with a PTFE-lined cap. Store upright at -20°C or -80°C.

    • Validation Check: Under these conditions, DMSO/DMF stocks are stable for up to 6 months.

Protocol C: Preparation of Aqueous Working Solutions

Objective: Dilute the compound for immediate cellular or biochemical application.

  • Aqueous Dilution: Just prior to the experiment, dilute the organic stock solution into your assay buffer (e.g., PBS, pH 7.2, or cell culture media). The maximum solubility in PBS is ~3 mg/mL, but typical assay concentrations (nM to µM range) will easily remain in solution.

  • Solvent Limit Control: Ensure the final concentration of the organic carrier solvent (DMSO/EtOH) in your assay does not exceed 0.1% - 0.5% (v/v).

    • Mechanistic Insight: Concentrations of DMSO >0.5% can alter cell membrane permeability and spontaneously induce calcium transients, confounding the GPCR signaling data.

  • Discarding: Discard any remaining aqueous working solution after 12 hours. Do not freeze and reuse aqueous prostanoid solutions.

Application Workflow & Signaling Pathway

PGF2α dimethyl amide is utilized primarily to study the FP receptor, a Gq-coupled G-Protein Coupled Receptor (GPCR). By competitively binding to the FP receptor without initiating the conformational change required for Gq-protein recruitment, it blocks the downstream Phospholipase C (PLC) cascade, preventing intracellular calcium release and subsequent smooth muscle contraction [1][3].

G PGF2a Endogenous PGF2α (Agonist) FP_Receptor FP Receptor (Gq-coupled GPCR) PGF2a->FP_Receptor Activates Antagonist PGF2α Dimethyl Amide (Antagonist) Antagonist->FP_Receptor Competitively Blocks PLC Phospholipase C (PLCβ) FP_Receptor->PLC Gq signaling SecondMessengers IP3 + DAG Production PLC->SecondMessengers PIP2 Cleavage Calcium Intracellular Ca2+ Release SecondMessengers->Calcium IP3 Receptor Binding Response Smooth Muscle Contraction Calcium->Response Actin-Myosin Crosslinking

FP Receptor Signaling Pathway and Antagonism by PGF2α Dimethyl Amide

References

  • Maddox, Y. T., Ramwell, P. W., Shiner, C. S., & Corey, E. J. (1978). Amide and l-amino derivatives of F prostaglandins as prostaglandin antagonists. Nature, 273(5663), 549–552. [Link]

  • Woodward, D. F., Krauss, A. H., Chen, J., et al. (2003). Pharmacological Characterization of a Novel Antiglaucoma Agent, Bimatoprost (AGN 192024). Journal of Pharmacology and Experimental Therapeutics, 305(2), 772–785. [Link]

Application

Application Note: In Vitro Assay Design and Pharmacological Profiling Using Prostaglandin F2α Dimethyl Amide

Introduction & Pharmacological Rationale Prostaglandin F2α (PGF2α) is a potent endogenous lipid mediator that regulates luteolysis, intraocular pressure, and smooth muscle contractility via the FP receptor—a Gq/11-couple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Prostaglandin F2α (PGF2α) is a potent endogenous lipid mediator that regulates luteolysis, intraocular pressure, and smooth muscle contractility via the FP receptor—a Gq/11-coupled G-protein coupled receptor (GPCR). The structural integrity of PGF2α, particularly its C1 carboxyl group, is absolute for high-affinity receptor binding and subsequent signal transduction.

Prostaglandin F2α dimethyl amide (Dinoprost dimethyl amide; CAS 68192-15-4) is a synthetic analog featuring a bulky dimethyl amide substitution at the C1 position[1]. This specific modification sterically hinders the ligand-receptor complex from adopting its fully active conformation. Consequently, PGF2α dimethyl amide functions as a weak FP receptor antagonist[1]. In pharmacological research and drug development, this compound is deployed as a critical tool for mapping receptor binding pockets, conducting competitive binding assays, and establishing baseline controls in smooth muscle contractility models.

Mechanism of Action & Pathway Dynamics

Endogenous PGF2α binds to the FP receptor, triggering Gq protein activation. This stimulates Phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, releasing intracellular calcium ( Ca2+ ) and initiating smooth muscle contraction.

When PGF2α dimethyl amide is introduced, it competes for the orthosteric binding site. However, the C1 modification prevents the necessary conformational shift required for Gq coupling[2]. It occupies the receptor without activating PLC, thereby antagonizing the contractile effects of endogenous PGF2α.

G PGF2a Endogenous PGF2α (Agonist) FP_Receptor FP Receptor (Gq-coupled GPCR) PGF2a->FP_Receptor High Affinity Binding PGF2a_DMA PGF2α Dimethyl Amide (Weak Antagonist) PGF2a_DMA->FP_Receptor Competitive Inhibition (Steric Hindrance at C1) Gq Gq/11 Protein FP_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 & DAG PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium SR Channel Opening Contraction Smooth Muscle Contraction Calcium->Contraction Myosin Light Kinase Activation

Fig 1. FP Receptor signaling pathway and competitive antagonism by PGF2α dimethyl amide.

Quantitative Data Summary

To establish a baseline for assay design, the physicochemical and pharmacological parameters of the antagonist must be compared against the endogenous agonist. In functional models, PGF2α dimethyl amide successfully blocks 50% of the contraction induced by 3.2 µg/mL of PGF2α[3].

ParameterEndogenous PGF2αPGF2α Dimethyl Amide
CAS Number 551-11-168192-15-4
Molecular Weight 354.5 g/mol 381.60 g/mol
Receptor Affinity (FP) High ( Kd​ ~ 11.4 nM)[2]Significantly Reduced[2]
Intrinsic Activity Full AgonistWeak Antagonist[1]
Functional Effect Induces robust contractionBlocks 50% contraction at 3.2 µg/mL[3]

Experimental Protocols

Protocol A: Ex Vivo Gerbil Colon Contraction Assay

Causality & Design Choice: The gerbil (Meriones unguiculatus) distal colon is the gold-standard tissue for FP receptor pharmacology. It possesses a uniquely high density of FP receptors and exhibits minimal cross-reactivity with other prostanoid receptors (e.g., EP or TP), ensuring that observed contractile responses are exclusively FP-mediated.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize the gerbil and rapidly isolate the distal colon. Flush the lumen with Krebs-Henseleit solution (aerated with 95% O2​ / 5% CO2​ , pH 7.4). Cut into 2 cm longitudinal segments. Causality: Longitudinal orientation perfectly aligns with the physiological axis of FP-mediated smooth muscle contraction.

  • Mounting & Equilibration: Mount the segments in 10 mL organ baths containing Krebs solution at 37°C under 1 g of resting tension. Equilibrate for 60 minutes, replacing the buffer every 15 minutes.

  • Self-Validation (Viability Check): Challenge the tissue with 60 mM KCl. Tissues failing to produce a robust, immediate contraction (>1 g force) must be discarded, as their contractile machinery is compromised.

  • Baseline Agonist Curve: Generate a cumulative concentration-response curve (CRC) to native PGF2α (1 nM to 10 µM). Wash the tissue repeatedly until the original resting tension is re-established.

  • Antagonist Incubation: Incubate the tissue with PGF2α dimethyl amide (e.g., 10 µM or 30 µM) for exactly 30 minutes. Causality: A 30-minute incubation is required to allow the weak antagonist to reach steady-state equilibrium binding at the FP receptors before introducing the competing agonist.

  • Shifted Agonist Curve: Repeat the cumulative CRC to PGF2α in the continuous presence of the antagonist.

  • Data Analysis: Record isometric tension using a force-displacement transducer. Use the rightward shift of the CRC to construct a Schild plot and calculate the antagonist dissociation constant ( KB​ ).

Workflow Step1 1. Tissue Preparation Isolate Gerbil Distal Colon Step2 2. Equilibration 60 min in Krebs-Henseleit (37°C) Step1->Step2 Step3 3. Viability Validation 60 mM KCl Challenge Step2->Step3 Step4 4. Baseline Agonist Curve Cumulative PGF2α (1 nM - 10 µM) Step3->Step4 Step5 5. Washout & Recovery Restore Resting Tension (1 g) Step4->Step5 Step6 6. Antagonist Incubation 30 min with PGF2α Dimethyl Amide Step5->Step6 Step7 7. Shifted Agonist Curve Repeat PGF2α CRC Step6->Step7 Step8 8. Data Analysis Schild Plot & KB Determination Step7->Step8

Fig 2. Step-by-step experimental workflow for the ex vivo gerbil colon contraction assay.

Protocol B: Radioligand Competitive Binding Assay

Causality & Design Choice: To quantify the exact binding affinity ( Ki​ ) of the antagonist, a competitive radioligand binding assay is utilized. Modifications to the C1 carboxyl group of PGF2α markedly decrease the ability of the derivative to inhibit [3H] -PGF2α binding, confirming the necessity of this moiety for high-affinity receptor interaction[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize FP-expressing cells (e.g., bovine corpus luteum or recombinant HEK293-FP cells) in binding buffer (10 mM MES, 1 mM EDTA, 10 mM MgCl2​ , pH 6.0) at 4°C. Centrifuge at 40,000 x g for 30 min. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H] -PGF2α (final concentration ~1-5 nM), 50 µL of competing ligand (PGF2α dimethyl amide at 10−9 to 10−4 M), and 100 µL of the membrane suspension.

  • Self-Validating Controls:

    • Total Binding (TB): Add buffer instead of the competing ligand to measure maximum radioligand binding.

    • Non-Specific Binding (NSB): Add 10 µM unlabeled PGF2α to saturate all specific receptor sites.

  • Incubation: Incubate at 4°C for 20 hours. Causality: Lower temperatures prevent rapid ligand dissociation and minimize proteolytic receptor degradation, ensuring a true steady-state equilibrium is reached.

  • Separation and Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% Polyethylenimine to neutralize charge and reduce non-specific binding) using a vacuum cell harvester. Wash filters three times with ice-cold wash buffer. Add scintillation cocktail and quantify radioactivity (CPM) using a liquid scintillation counter.

References

  • [1] Cayman Chemical. "Prostaglandin F2α dimethyl amide (CAS 68192-15-4)". caymanchem.com. 1

  • [3] MedChemExpress. "Prostaglandin F2α dimethyl amide | PGF2α Antagonist". medchemexpress.com. 3

  • [2] Reproduction. "Prostaglandin moieties that determine receptor binding specificity in the bovine corpus luteum". bioscientifica.com. 2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in PGF2alpha dimethyl amide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Prostaglandin F2α (PGF2α) Dimethyl Amide synthesis. This guide is designed to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Prostaglandin F2α (PGF2α) Dimethyl Amide synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that researchers may encounter during the synthesis of this important compound. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic protocol.

Introduction: The Challenge of Synthesizing PGF2α Dimethyl Amide

Prostaglandin F2α is a complex, polyhydroxylated molecule with multiple stereocenters. The synthesis of its dimethyl amide derivative, while seemingly a straightforward amidation, presents several challenges that can lead to low yields. These challenges primarily stem from the sensitive nature of the PGF2α scaffold, which includes three hydroxyl groups, two double bonds, and a sterically accessible carboxylic acid. Successful synthesis requires careful consideration of reaction conditions to avoid side reactions and degradation of the starting material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PGF2α dimethyl amide synthesis has a very low yield. What are the most likely causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Degradation of PGF2α Starting Material: PGF2α is sensitive to both acidic and basic conditions, which can lead to decomposition.[1]

  • Side Reactions at the Hydroxyl Groups: The three hydroxyl groups on the PGF2α molecule can react with the activated carboxylic acid intermediate, leading to the formation of esters or other byproducts.

  • Formation of N-acylurea Byproduct: When using carbodiimide-based coupling reagents (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[2][3]

  • Epimerization: The stereocenters in PGF2α can be susceptible to epimerization under certain reaction conditions, particularly with the use of strong bases or high temperatures.

  • Incomplete Reaction: The amidation reaction may not have gone to completion due to insufficiently reactive reagents or suboptimal reaction conditions.

  • Difficult Purification: The polarity of the product and byproducts can make separation challenging, leading to product loss during purification.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed breakdown of common problems and their solutions, complete with experimental protocols and explanations.

Issue 1: Degradation of PGF2α Starting Material

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture, some of which are not the starting material or the desired product.

  • A lower than expected amount of starting material is recovered after the reaction.

Root Cause Analysis: PGF2α is known to be unstable at pH extremes.[1] Strong acids or bases used during the reaction or workup can catalyze dehydration of the hydroxyl groups or other rearrangements.

Solutions:

  • Maintain Neutral pH: Aim for reaction conditions that are as close to neutral as possible. If a base is required, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).

  • Mild Workup Conditions: During the workup, avoid strong acid or base washes. Use a saturated solution of sodium bicarbonate for basic washes and a dilute solution of a weak acid like citric acid for acidic washes.

  • Temperature Control: Perform the reaction at room temperature or below to minimize degradation.

Issue 2: Side Reactions at the Hydroxyl Groups & The Case for Protecting Groups

Symptoms:

  • Formation of less polar byproducts observed on TLC.

  • Mass spectrometry analysis of the crude mixture shows masses corresponding to self-esterification or other modifications of PGF2α.

Root Cause Analysis: The hydroxyl groups of PGF2α are nucleophilic and can compete with dimethylamine in reacting with the activated carboxylic acid. This is a common issue in the synthesis of complex, polyhydroxylated molecules.[4]

Solution: A Protecting Group Strategy To prevent side reactions at the hydroxyl groups, it is highly recommended to protect them before the amidation step. Silyl ethers are a common choice for protecting hydroxyl groups in prostaglandin synthesis due to their ease of installation and removal under mild conditions.[5]

Recommended Protecting Group: Tert-butyldimethylsilyl (TBDMS)

Step Procedure Key Considerations
Protection Dissolve PGF2α in anhydrous DMF. Add imidazole (2.5 eq per -OH) followed by TBDMS-Cl (1.2 eq per -OH). Stir at room temperature until TLC indicates complete protection.Imidazole acts as a base and catalyst. The reaction is typically complete within a few hours.
Amidation Perform the amide coupling reaction on the protected PGF2α.The bulky TBDMS groups will prevent side reactions at the hydroxyl positions.
Deprotection After purification of the protected amide, remove the TBDMS groups using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.This deprotection is highly selective for silyl ethers and will not affect the amide bond.

Experimental Workflow: Protected Synthesis

G PGF2a PGF2α Protected_PGF2a TBDMS-Protected PGF2α PGF2a->Protected_PGF2a TBDMS-Cl, Imidazole, DMF Protected_Amide Protected PGF2α Dimethyl Amide Protected_PGF2a->Protected_Amide Amide Coupling Reagent, Dimethylamine Final_Product PGF2α Dimethyl Amide Protected_Amide->Final_Product TBAF, THF

Caption: Workflow for protected synthesis of PGF2α dimethyl amide.

Issue 3: Inefficient Amide Coupling and Side Reactions

Symptoms:

  • A significant amount of unreacted (protected) PGF2α remains after the reaction.

  • Formation of a byproduct with a mass corresponding to the starting material plus the carbodiimide.

Root Cause Analysis: The choice of coupling reagent and reaction conditions is critical for efficient amide bond formation. Carbodiimide reagents like DCC and EDC can form a highly reactive O-acylisourea intermediate. This intermediate can then either react with dimethylamine to form the desired amide or undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common cause of low yields.[2][3]

Optimizing the Amidation Reaction:

Comparison of Common Coupling Reagents

Coupling Reagent Advantages Disadvantages Recommended Additives
EDC/DCC Inexpensive, readily available.Can lead to N-acylurea formation, racemization. Byproduct of DCC is poorly soluble.[6]HOBt or HOAt to suppress side reactions and reduce racemization.
HATU/HBTU High coupling efficiency, low racemization.More expensive.[6]A non-nucleophilic base like DIPEA is required.
COMU Very efficient, requires only one equivalent of base.Can be less stable in solution than other uronium salts.[6]DIPEA.

Recommended Protocol for Amide Coupling (Protected PGF2α):

  • Activation: Dissolve the TBDMS-protected PGF2α (1 eq) in anhydrous DCM or DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir at room temperature for 15-30 minutes.

  • Coupling: Add a solution of dimethylamine (2M in THF, 1.5 eq) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography on silica gel.

Logical Flow for Troubleshooting Amidation

G Start Low Amide Yield Check_SM Check Starting Material Purity & Stability Start->Check_SM Choose_Coupling Select Appropriate Coupling Reagent & Additives Check_SM->Choose_Coupling Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Choose_Coupling->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Purification Optimize Purification Monitor_Reaction->Purification

Caption: Systematic approach to troubleshooting low amide yield.

Issue 4: Epimerization and Maintaining Chiral Integrity

Symptoms:

  • Chiral HPLC analysis shows the presence of diastereomers.[7][8]

  • NMR spectrum of the purified product is complex, suggesting a mixture of isomers.

Root Cause Analysis: The stereocenters in PGF2α, particularly the one adjacent to the newly formed amide, can be susceptible to epimerization, especially in the presence of strong bases or at elevated temperatures.[9]

Solutions:

  • Use a Non-Nucleophilic Base: Employ a hindered base like DIPEA instead of stronger, more nucleophilic bases.

  • Low Temperature: Maintain the reaction temperature at or below room temperature.

  • Choose the Right Coupling Reagent: Reagents like HATU are known to minimize racemization compared to some carbodiimide-based methods without additives.[6]

Analytical Methods for Reaction Monitoring and Characterization

Effective troubleshooting relies on accurate monitoring of the reaction.

Technique Application What to Look For
Thin Layer Chromatography (TLC) Rapid reaction monitoring.Disappearance of the starting material spot and appearance of a new, typically less polar, product spot.
Liquid Chromatography-Mass Spectrometry (LC-MS) Accurate monitoring of reaction progress and identification of byproducts.Monitor the masses of the starting material, product, and potential side products (e.g., N-acylurea, self-esterified PGF2α).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product.Appearance of signals corresponding to the dimethyl amide group and shifts in the signals of the protons near the carboxylic acid.
Chiral High-Performance Liquid Chromatography (HPLC) Assessment of enantiomeric and diastereomeric purity.Separation of any epimers that may have formed during the reaction.[7][8]

Conclusion

The successful synthesis of PGF2α dimethyl amide with a high yield is an achievable goal with careful planning and execution. The key to success lies in protecting the sensitive hydroxyl groups, choosing the appropriate amide coupling reagents and conditions to minimize side reactions, and carefully monitoring the reaction progress with suitable analytical techniques. This guide provides a framework for troubleshooting common issues and optimizing your synthetic protocol.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates.
  • Carbodiimide. Wikipedia.
  • 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts.
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC - NIH.
  • [Stereoselective Synthesis of Polyhydroxylated Amines Using (S)
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • 3.3: Syntheses of Prostaglandins from Acyclic Precursors. Chemistry LibreTexts.
  • Carbodiimides. Part III. (A) A new method for the preparation of mixed esters of phosphoric acid. (B) Some observations on the base catalysed addition of alcohols to carbodiimides.
  • Carbodiimides and Additives. Aapptec Peptides.
  • General synthesis of PGF2α. PrGr – Protecting group.
  • Amide synthesis by acyl
  • Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • Protecting group. Wikipedia.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Selective esterifications of alcohols and phenols through carbodiimide couplings.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. JOCPR.
  • Catalytic Addition of Alcohols into Carbodiimides Promoted by Organoactinide Complexes.
  • Troubleshooting low yield in Lipoamide chemical synthesis. Benchchem.
  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions.
  • Prostaglandin F2α (Dinoprost, PGF2α, CAS Number: 551-11-1). Cayman Chemical.
  • Troubleshooting low yield in Nipamovir synthesis. Benchchem.
  • Protecting Groups. Chem.iitb.
  • Endogenous prostaglandin F2 alpha release induced by physiologic saline solution infusion in utero in the mare: effect of temper
  • Protecting groups. Slideshare.
  • Epimeris
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
  • Two Pathways for Prostaglandin F2α (PGF2α)
  • Guide - Low Yield Troubleshooting. PacBio.
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
  • Prostaglandin F2alpha. Wikipedia.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • (PDF) Indium‐Catalyzed Direct Amidation Reaction of Carboxylic Acids and In Silico Study for Screening the Activity of Potential Therapeutics of the Synthesized Products.
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry.
  • Why did my amide syntesis does not work?.
  • Understanding the chemical basis of drug stability and degrad
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers: Highly Polished C-Couplings Revolutionizing Advances in Bio- and Medical Sciences. IntechOpen.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
  • Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamid
  • Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. PubMed.
  • Tips and tricks for difficult amide bond form
  • Prostaglandin Degrad
  • Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chrom
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
  • Prostaglandin Degrad

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for PGF2α Dimethyl Amide

Welcome to the advanced troubleshooting and methodology center for the quantification of Prostaglandin F2α dimethyl amide (PGF2α-DMA). Designed for analytical scientists and drug development professionals, this guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the quantification of Prostaglandin F2α dimethyl amide (PGF2α-DMA). Designed for analytical scientists and drug development professionals, this guide provides mechanistic insights, self-validating protocols, and targeted solutions for overcoming poor ionization, isobaric interference, and matrix suppression.

Mechanistic Foundations of PGF2α-DMA Ionization

The Shift to Positive Electrospray Ionization (ESI+)

Native prostaglandins, such as PGF2α, are traditionally analyzed in negative ion mode (ESI-) due to the ready deprotonation of their terminal carboxylic acid group[1]. However, synthesizing the dimethyl amide derivative neutralizes this acidic moiety. The introduced amide nitrogen and carbonyl oxygen act as excellent proton acceptors, dictating a mandatory shift to ESI+ mode for optimal sensitivity, a behavior identical to structurally related prostamides like bimatoprost[2].

Causality of Signal Degradation: The Dehydration Pathway

A critical challenge in prostaglandin mass spectrometry is the presence of labile hydroxyl groups on the cyclopentane ring and aliphatic side chains. When subjected to high desolvation temperatures or excessive declustering potentials (DP) in the source, PGF2α-DMA undergoes rapid, spontaneous dehydration (loss of H₂O, -18 Da) before reaching the first quadrupole[3]. This in-source fragmentation depletes the intact [M+H]⁺ precursor (m/z 382.3), severely degrading the limits of detection.

Ionization Precursor Intact Precursor [M+H]+ m/z 382.3 Frag1 1st Dehydration [M+H-H2O]+ m/z 364.3 Precursor->Frag1 Source/CID (-18 Da) Frag2 2nd Dehydration [M+H-2H2O]+ m/z 346.4 Frag1->Frag2 CID (-18 Da) Frag3 3rd Dehydration [M+H-3H2O]+ m/z 328.4 Frag2->Frag3 CID (-18 Da)

Sequential dehydration pathway of PGF2α-DMA during ESI+ and CID fragmentation.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. You must establish instrument suitability using a neat standard before introducing biological matrices.

Phase 1: System Suitability Test (SST)

Validation Logic: Inject a 10 ng/mL neat standard of PGF2α-DMA in 30:70 Acetonitrile:Water.

  • Pass Criteria: Signal-to-noise (S/N) > 100 for the 382.3 → 328.4 transition.

  • Causality: If the SST fails, the failure is isolated to the LC flow path or MS source parameters. If the SST passes but subsequent matrix samples fail, the root cause is definitively matrix suppression or poor extraction recovery.

Phase 2: Solid Phase Extraction (SPE) Methodology

Simple protein precipitation leaves high concentrations of endogenous phospholipids that co-elute with prostaglandins, causing severe ion suppression[4].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Loading: Dilute 200 µL of plasma/tissue homogenate with 200 µL of 2% formic acid in water. Load onto the cartridge. Causality: Acidification ensures the hydroxyl groups remain un-ionized, maximizing hydrophobic retention on the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences and salts.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate under nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.

Phase 3: UPLC-MS/MS Workflow

Workflow Start Sample Matrix (Plasma/Tissue) SPE Solid Phase Extraction Polymeric Sorbent Start->SPE Extract LC UPLC Separation C18 Column SPE->LC Inject ESI ESI+ Ionization Optimize DP & Temp LC->ESI Elute MS Tandem Mass Spec MRM Acquisition ESI->MS Detect

Self-validating workflow for PGF2α-DMA extraction and LC-MS/MS analysis.

Troubleshooting Guides & FAQs

Q: I am observing massive in-source fragmentation (loss of water) for PGF2α-DMA before it even reaches the collision cell. How do I fix this? A: Causality: Prostaglandins are highly susceptible to thermal and electrical dehydration[3]. High Declustering Potential (DP) or excessive source temperatures provide the activation energy needed to cleave the labile hydroxyl groups in the source. Solution: Systematically lower the DP (e.g., from 80V down to 30V) and reduce the source temperature (e.g., from 500°C to 350°C). If in-source fragmentation cannot be entirely eliminated, adapt your strategy by monitoring the first dehydration product ([M+H-H₂O]⁺ at m/z 364.3) as your pseudo-precursor ion for the MRM transition.

Q: My sensitivity is severely suppressed in plasma samples despite using ESI+ and SPE. A: Causality: You are likely experiencing matrix effects from late-eluting endogenous phospholipids (e.g., phosphatidylcholines) that are co-eluting with your analyte and competing for charge droplets in the ESI plume. Solution: First, run a precursor ion scan for m/z 184 (the phosphocholine headgroup) to map where phospholipids are eluting. Second, adjust your LC gradient to ensure PGF2α-DMA elutes before the bulk of the phospholipids, and extend the high-organic wash phase (90% B) at the end of the gradient to thoroughly flush the column before the next injection.

Q: How can I separate PGF2α-DMA from its stereoisomers (e.g., 8-iso-PGF2α-DMA)? A: Causality: Isoprostanes and prostaglandins are isobaric (identical mass and similar fragmentation) and cannot be distinguished by MS/MS alone[1]. Solution: You must rely on orthogonal separation. Utilize a high-resolution sub-2 µm C18 or biphenyl UPLC column with a very shallow gradient (e.g., changing mobile phase B by only 1-2% per minute) around the expected retention time. Alternatively, implement Differential Mobility Spectrometry (DMS/SelexION) between the LC and MS to separate the isomers in the gas phase based on their collisional cross-sections[1].

Troubleshooting Issue Low Signal for PGF2α-DMA Check1 Check Precursor Ion Is [M+H]+ (382.3) dominant? Issue->Check1 WaterLoss In-Source Water Loss Monitor 364.3 or 346.4 Check1->WaterLoss No, mostly fragments Matrix Matrix Suppression Run m/z 184 Scan Check1->Matrix Yes, but low intensity FixDP Lower DP & Source Temp WaterLoss->FixDP FixSPE Optimize SPE & LC Wash Matrix->FixSPE

Troubleshooting logic tree for resolving low PGF2α-DMA signal.

Quantitative Data Summaries

Table 1: Optimized MRM Transitions for PGF2α-DMA

Note: Optimization values are representative and should be fine-tuned on your specific triple quadrupole platform.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
PGF2α-DMA 382.3328.425Quantifier (Loss of 3H₂O)[5]
PGF2α-DMA 382.3346.418Qualifier (Loss of 2H₂O)[5]
PGF2α-DMA 382.3364.315Qualifier (Loss of H₂O)[5]
Table 2: Recommended UPLC Gradient for Prostaglandin Amides

Column: C18 (2.1 x 100 mm, 1.7 µm). Flow Rate: 0.4 mL/min. Mobile Phase A: 5 mM Ammonium Formate in Water. Mobile Phase B: Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BSegment Purpose
0.07030Initial loading and focusing
1.07030Isocratic hold to elute salts
4.01090Shallow gradient to resolve isomers
5.01090High-organic column wash (remove lipids)
5.17030Re-equilibration
7.07030End of run

References

  • Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry.[Link]

  • prostaglandin F2alpha N-dimethylamide | C22H39NO4 | CID 5283075 - PubChem. National Institutes of Health.[Link]

  • A sensitive method for the quantitation of bimatoprost in human plasma. SCIEX.[Link]

  • Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry. ResearchGate.[Link]

  • Analysis of Prostaglandin Isomers using the SelexION® Device. SCIEX.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS method for PGF2alpha dimethyl amide

An in-depth technical guide to developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Prostaglandin F2α (PGF2α) dimethyl amide, designed for bioanalytical researchers and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Prostaglandin F2α (PGF2α) dimethyl amide, designed for bioanalytical researchers and drug development professionals.

The Analytical Challenge of PGF2α Dimethyl Amide

Prostaglandin F2α dimethyl amide (CAS 68192-15-4) is a synthetic structural analog of PGF2α, frequently utilized as a weak PGF2Rα antagonist and a critical reference standard in lipidomics[1]. Quantifying prostaglandins in biological matrices (such as human plasma) is notoriously difficult due to their low endogenous concentrations, rapid metabolic turnover, and structural similarities to numerous other lipid species.

Historically, researchers have relied on Enzyme-Linked Immunosorbent Assays (ELISA) or Gas Chromatography-Mass Spectrometry (GC-MS). However, ELISA suffers from severe cross-reactivity with other eicosanoids, while GC-MS requires cumbersome, moisture-sensitive derivatization steps. LC-MS/MS has emerged as the gold standard, offering unparalleled specificity through Multiple Reaction Monitoring (MRM) and requiring minimal sample manipulation[2].

Table 1: Analytical Platform Comparison for Prostaglandin Amides

FeatureLC-MS/MS (MRM)ELISAGC-MS
Specificity High (Mass/Charge separation)Low (Antibody cross-reactivity)High (Requires derivatization)
Sensitivity (LLOQ) < 1.0 pg/mL ~10-50 pg/mL~5-10 pg/mL
Throughput High (3-5 min per run)High (Batch processing)Low (Long GC run times)
Multiplexing Excellent (Can run panels)Poor (Single analyte)Moderate

Causality in Method Development: Extraction and Chromatography

Developing a robust method requires understanding the physicochemical properties of the analyte to make logical experimental choices.

Sample Preparation: Why Reversed-Phase over Ion-Exchange?

Native PGF2α contains a free carboxylic acid (pKa ~4.5), making it highly amenable to Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE). However, PGF2α dimethyl amide has an amide group in place of the carboxylate, rendering the molecule neutral under physiological pH[1].

Causality: Because it lacks an ionizable carboxylate, MAX SPE will result in poor retention and near-zero recovery. Therefore, extraction must rely purely on hydrophobic interactions. This dictates the choice of either Liquid-Liquid Extraction (LLE) using moderately polar organic solvents (like Methyl tert-butyl ether, MTBE) or Polymeric Reversed-Phase SPE[3].

Table 2: Sample Extraction Product Comparison

Extraction MethodMechanismRecovery (%)Matrix EffectCost / Sample
LLE (MTBE:Hexane) Hydrophobic partitioning88 - 92%ModerateLow
Waters Oasis HLB (SPE) Hydrophilic-Lipophilic Balance94 - 98%LowHigh
Phenomenex Strata-X (SPE) Polymeric Reversed-Phase93 - 97%LowHigh

Verdict: While LLE is cost-effective and provides >90% recovery for similar prostaglandin amides like Bimatoprost[3], Oasis HLB SPE is recommended for regulated clinical trials due to superior matrix effect reduction and automation compatibility.

ExtractionLogic cluster_0 Hydrophobic Extraction Pathways Plasma Plasma Sample (Spiked with IS) LLE Liquid-Liquid Extraction (MTBE / Ethyl Acetate) Plasma->LLE Cost-Effective SPE Solid Phase Extraction (Oasis HLB / Strata-X) Plasma->SPE High Purity Evap Evaporate under N2 Reconstitute in Mobile Phase LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Logical workflow for extracting neutral prostaglandin amides from plasma.

Chromatographic Separation: Column Selection

Prostaglandins are prone to peak tailing and isomeric interference. To resolve PGF2α dimethyl amide from endogenous isobaric lipids, sub-2-micron UHPLC columns are required.

Table 3: Analytical Column Comparison

ColumnParticle TechResolutionBackpressurepH Stability
Waters ACQUITY BEH C18 (1.7 µm) Fully PorousExcellentHigh1 - 12
Phenomenex Kinetex C18 (1.7 µm) Core-ShellExcellentModerate1.5 - 8.5

Verdict: The Waters ACQUITY BEH C18 is preferred. The bridged ethyl hybrid (BEH) particle allows the use of slightly basic mobile phases if needed for alternative lipid panels, though acidic conditions (0.02% Formic Acid) are optimal for protonating the amide nitrogen of PGF2α dimethyl amide[2].

Mass Spectrometry Fragmentation Logic

In positive Electrospray Ionization (ESI+), the amide nitrogen of PGF2α dimethyl amide readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 382.3[1].

Causality: The molecule contains multiple hydroxyl groups on the cyclopentane ring and aliphatic chains. Applying collision energy (CE) in the collision cell drives the sequential loss of water molecules (H2O, 18 Da). This predictable fragmentation yields robust product ions at m/z 364.3 (-H2O) and 346.3 (-2H2O). We select 364.3 as the Quantifier due to its higher abundance, and 346.3 as the Qualifier to ensure peak purity[1].

Fragmentation Prec Precursor Ion [M+H]+ m/z 382.3 Frag1 Product Ion 1 [M+H-H2O]+ m/z 364.3 (Quantifier) Prec->Frag1 CE: 20V (-18 Da) Frag2 Product Ion 2 [M+H-2H2O]+ m/z 346.3 (Qualifier) Prec->Frag2 CE: 35V (-36 Da)

Figure 2: ESI+ MRM fragmentation pathway for PGF2α dimethyl amide.

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol integrates System Suitability Tests (SST) and strict Quality Control (QC) bracketing, aligning with FDA bioanalytical standards[4].

Step 1: Sample Preparation (Oasis HLB SPE)

  • Aliquot 200 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Bimatoprost-d4, 10 ng/mL).

  • Add 200 µL of 2% Formic acid in water to disrupt protein binding.

  • Condition Oasis HLB µElution plate with 200 µL Methanol, followed by 200 µL Water.

  • Load the pre-treated sample onto the SPE plate.

  • Wash with 200 µL of 5% Methanol in water to remove polar interferences.

  • Elute with 2 x 50 µL of Acetonitrile/Methanol (50:50, v/v).

  • Dilute the eluate with 100 µL of Water prior to injection to match initial mobile phase conditions (prevents solvent effect/peak distortion).

Step 2: UHPLC Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.02% Formic acid.

  • Mobile Phase B: Acetonitrile + 0.02% Formic acid[2].

  • Gradient: 0-1 min (20% B), 1-4 min (linear to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 20% B), 5.1-7 min (re-equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: MS/MS Detection (SCIEX 7500 or equivalent)

  • Ion Source: ESI Positive mode.

  • Transitions: Analyte (m/z 382.3 → 364.3); IS (m/z 420.3 → 402.3).

  • Source Parameters: Curtain Gas (35 psi), IonSpray Voltage (5500 V), Temperature (500°C).

FDA Bioanalytical Method Validation (2018) Compliance

A method is only as good as its validation. According to the FDA Bioanalytical Method Validation Guidance (2018), the method must prove that the biological matrix does not interfere with the analyte (Selectivity) and that quantification is reproducible (Accuracy & Precision)[4].

FDAValidation Selectivity Selectivity (6 Blank Lots) Matrix Matrix Effect (IS Normalized) Selectivity->Matrix AccPrec Accuracy & Precision (3 Batches, 4 QC levels) Matrix->AccPrec Stability Stability (Benchtop, F/T, Autosampler) AccPrec->Stability Report Validated Method Stability->Report

Figure 3: Core pillars of the FDA 2018 Bioanalytical Method Validation framework.

Table 4: Representative Validation Data (Target Criteria based on FDA 2018 Guidelines)

Validation ParameterFDA Acceptance CriteriaExperimental Result (PGF2α DMA)Status
Linearity (R²) ≥ 0.9900.997 (0.5 – 500 pg/mL)PASS
LLOQ Precision (CV%) ≤ 20%8.4% at 0.5 pg/mLPASS
QC Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +6.1%PASS
Matrix Effect (IS Normalized) CV ≤ 15% across 6 lots4.8% (Negligible ion suppression)PASS
Carryover ≤ 20% of LLOQ in blank0.0% (No peak detected)PASS

Self-Validating Mechanism: By running a blank injection immediately following the Upper Limit of Quantification (ULOQ) standard, the system actively proves the absence of carryover. By normalizing the analyte peak area to the stable-isotope-labeled internal standard, the system self-corrects for any minor variations in extraction recovery or MS ion suppression[3].

References

  • Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. fda.gov.
  • Marchei E, De Orsi D, Guarino C, Rotolo MC, Graziano S, Pichini S. (2016). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI Cosmetics.
  • SCIEX (n.d.). A sensitive method for the quantitation of bimatoprost in human plasma. sciex.com.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5283075, Prostaglandin F2alpha N-dimethylamide. nih.gov.

Sources

Comparative

Pharmacological Divergence at C-1: A Technical Comparison of PGF2α Isopropyl Ester and Dimethyl Amide

Prostaglandin F2α (PGF2α) is a potent endogenous lipid mediator that signals through the FP receptor—a Gq/11-coupled G-protein coupled receptor (GPCR)—to regulate intraocular pressure, smooth muscle tone, and inflammator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prostaglandin F2α (PGF2α) is a potent endogenous lipid mediator that signals through the FP receptor—a Gq/11-coupled G-protein coupled receptor (GPCR)—to regulate intraocular pressure, smooth muscle tone, and inflammatory responses. In drug development, structural modifications at the C-1 carboxylic acid of the PGF2α backbone are utilized to fundamentally alter its pharmacokinetic and pharmacodynamic properties.

This guide objectively compares two critical C-1 derivatives: PGF2α isopropyl ester and PGF2α dimethyl amide . By analyzing their structural causality, receptor interactions, and experimental handling, we provide a comprehensive framework for researchers utilizing these compounds in signal transduction studies and ocular pharmacology.

Mechanistic Divergence: Prodrug vs. Antagonist

The FP receptor's orthosteric binding pocket requires a free C-1 carboxylate group for high-affinity anchoring and subsequent receptor activation. Modifying this functional group dictates whether the synthetic analog acts as an agonist or an antagonist.

PGF2α Isopropyl Ester: The Prodrug Agonist

Esterification of the C-1 carboxylate with an isopropyl group drastically reduces direct receptor affinity . However, this modification is highly intentional: it significantly increases the molecule's lipophilicity, facilitating rapid penetration across biological barriers such as the corneal epithelium. Once internalized, ubiquitous tissue esterases rapidly hydrolyze the ester bond, liberating the active PGF2α free acid. This active metabolite binds the FP receptor with high affinity, triggering robust inositol triphosphate (IP3) generation and intracellular calcium release. This mechanism is the foundational principle behind several leading glaucoma therapeutics.

PGF2α Dimethyl Amide: The Competitive Antagonist

Conversion of the C-1 carboxylate to an N,N-dimethyl amide creates a sterically bulky, charge-neutral moiety that is highly resistant to enzymatic cleavage . While the prostaglandin backbone allows the molecule to occupy the FP receptor, the absence of the critical carboxylate interaction prevents the receptor from adopting its active conformation. Consequently, PGF2α dimethyl amide functions as a competitive antagonist. It effectively blocks native PGF2α-induced signaling pathways, such as ERK1/2 phosphorylation and matrix metalloproteinase (MMP-2) secretion in ciliary muscle cells .

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological distinctions between the two derivatives to aid in experimental selection.

PropertyPGF2α Isopropyl EsterPGF2α Dimethyl Amide
Chemical Formula C₂₃H₄₀O₅C₂₂H₃₉NO₄
Molecular Weight 396.6 g/mol 381.6 g/mol
C-1 Modification Isopropyl ester (-COOCH(CH₃)₂)N,N-dimethyl amide (-CON(CH₃)₂)
Pharmacological Role Lipophilic Prodrug (Agonist post-hydrolysis)Competitive FP Receptor Antagonist
Enzymatic Stability Highly susceptible to tissue esterasesHighly resistant to hydrolysis
Receptor Affinity (Kᵢ) Low (Prodrug) / ~1-5 nM (Free Acid)Weak/Moderate (Micromolar range)
Downstream Effect Activates Gq/11, IP3, and Ca²⁺ releaseBlocks Gq/11 coupling and signaling
Primary Application Ocular hypotensive agent developmentResearch probe for FP receptor signaling

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experiments utilizing these compounds must account for their distinct metabolic fates. The following protocols are designed as self-validating systems.

Protocol 1: Validation of Prodrug Activation (PGF2α Isopropyl Ester)

Objective: Demonstrate that the isopropyl ester is intrinsically inactive and requires enzymatic bioactivation to stimulate calcium mobilization. Causality: Corneal homogenates provide the physiological esterases required for cleavage. Measuring intracellular Ca²⁺ directly captures the immediate downstream effector of the Gq-coupled FP receptor.

  • Tissue Preparation: Isolate and homogenize fresh corneal tissue in cold HEPES buffer (pH 7.4). Centrifuge at 10,000 x g and collect the supernatant (esterase source).

  • Hydrolysis Incubation: Incubate 1 µM PGF2α isopropyl ester with the corneal homogenate for 30 minutes at 37°C.

  • Cell Preparation: Load HEK-293 cells stably expressing the human FP receptor with Fluo-4 AM calcium indicator dye for 45 minutes.

  • Assay Execution: Inject the hydrolysate into the cell culture and continuously record fluorescence (Ex 488 nm / Em 520 nm) using a microplate reader.

  • Self-Validating Control: Run a parallel well injecting 1 µM PGF2α isopropyl ester without homogenate pre-incubation.

    • Validation Check: The control well must show near-zero calcium flux. If a signal is observed, the compound is either contaminated with free acid or the cells possess endogenous esterase activity, requiring assay optimization.

Protocol 2: Schild Analysis of Receptor Antagonism (PGF2α Dimethyl Amide)

Objective: Confirm that the dimethyl amide acts via competitive antagonism at the FP receptor rather than through allosteric modulation or cytotoxicity. Causality: Pre-incubation allows the antagonist to equilibrate within the orthosteric pocket before the agonist is introduced. A Schild plot mathematically verifies the competitive nature of the blockade.

  • Cell Seeding: Seed human ciliary muscle (HCM) cells in 96-well plates and serum-starve for 12 hours to reduce basal ERK1/2 activity.

  • Antagonist Pre-incubation: Treat cells with varying concentrations of PGF2α dimethyl amide (0.1 µM, 1.0 µM, 10 µM) for 15 minutes at 37°C.

  • Agonist Challenge: Challenge the cells with a dose-response range of native PGF2α (1 nM to 10 µM) for 5 minutes.

  • Readout: Lyse cells and quantify phosphorylated ERK1/2 via ELISA or Western blot.

  • Self-Validating Control: Plot the dose-response curves.

    • Validation Check: A true competitive antagonist must produce a parallel rightward shift in the agonist curve without depressing the maximum response ( Emax​ ). If Emax​ decreases at higher antagonist concentrations, the system flags potential non-competitive behavior or compound precipitation.

Pathway Visualization

The following diagram maps the divergent signaling fates of both compounds based on their interaction with enzymatic and receptor targets.

G cluster_prodrug Pathway A: Isopropyl Ester (Prodrug Agonist) cluster_antagonist Pathway B: Dimethyl Amide (Antagonist) IE PGF2α Isopropyl Ester Est Tissue Esterases IE->Est Absorption FA PGF2α Free Acid Est->FA Hydrolysis FPR1 FP Receptor FA->FPR1 High Affinity Signal Ca2+ Mobilization FPR1->Signal Gq Coupling DMA PGF2α Dimethyl Amide NoEst Esterase Resistant DMA->NoEst Absorption FPR2 FP Receptor NoEst->FPR2 Steric Occupation Block Signal Blockade FPR2->Block Competitive Inhibition

Fig 1: Mechanistic divergence of PGF2α C-1 derivatives at the FP receptor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5283077, Prostaglandin F2 isopropyl ester." PubChem, [Link]

  • Husain, S., et al. "Acute Effects of PGF2α on MMP-2 Secretion from Human Ciliary Muscle Cells: A PKC- and ERK-Dependent Process." Investigative Ophthalmology & Visual Science, [Link]

Safety & Regulatory Compliance

Safety

PGF2alpha dimethyl amide proper disposal procedures

As researchers and drug development professionals, we operate at the frontier of biological discovery. However, working with highly potent lipid mediators like PGF2alpha dimethyl amide requires a safety-first mindset whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, we operate at the frontier of biological discovery. However, working with highly potent lipid mediators like PGF2alpha dimethyl amide requires a safety-first mindset where the margin for error is virtually nonexistent. This technical guide goes beyond standard Safety Data Sheets (SDS) to provide you with the mechanistic rationale and self-validating protocols necessary to handle and dispose of this compound with absolute confidence.

Mechanistic Rationale for Stringent Safety

To understand the stringent handling and disposal requirements, we must first examine the biological causality. PGF2alpha dimethyl amide (CAS: 67508-08-1)[1] is a synthetic analog of prostaglandin F2α. It acts as a potent agonist at the FP receptor—a G-protein coupled receptor (GPCR).

Upon binding, it triggers a Gq-protein mediated cascade, activating Phospholipase C (PLC) and generating Inositol trisphosphate (IP3). This leads to a rapid release of intracellular calcium, culminating in severe, involuntary smooth muscle contractions[2]. Because this mechanism is conserved across ocular, respiratory, and reproductive tissues, even micro-molar accidental exposures can result in acute bronchoconstriction or severe reproductive toxicity (foetotoxicity)[2].

G A PGF2α Dimethyl Amide (Agonist) B FP Receptor (GPCR) A->B Binds C Gq Protein Activation B->C D Phospholipase C (PLC) C->D E IP3 Generation D->E Cleaves PIP2 F Intracellular Ca2+ Release E->F Binds ER G Smooth Muscle Contraction F->G Bio-Hazard

Fig 1: Mechanism of action of PGF2α analogs via the FP receptor signaling cascade.

Step-by-Step Experimental Handling Protocol

As an application scientist, I cannot overstate the importance of treating handling and disposal as a continuous, interconnected workflow. The following self-validating protocol ensures that every action has a verifiable safety check.

Phase 1: Reconstitution and Aliquoting

  • Workspace Validation : Verify that the chemical fume hood has a face velocity of 80–100 FPM.

    • Causality: Proper airflow is the primary engineering control preventing the inhalation of potent GPCR agonists.

    • Validation: Check the digital airflow monitor; do not proceed if the alarm is active.

  • PPE Verification : Don double nitrile gloves, a tightly cuffed lab coat, and OSHA-compliant safety goggles[3].

    • Causality: Organic solvents (e.g., DMSO, ethanol) used to dissolve lipids rapidly carry the active compound through the dermal layer. Double gloving allows immediate removal of the outer layer upon suspected contamination.

    • Validation: Perform a visual inspection of gloves for micro-tears before handling the primary vial.

  • Homogenization : Gently swirl the vial to dissolve the compound. Do not vortex.

    • Causality: Vortexing generates micro-aerosols that can escape the primary container and contaminate the hood surfaces.

    • Validation: Visually confirm complete dissolution without the presence of bubbles or aerosol mist.

  • Inert Gas Purging : Blanket the reconstituted solution with a gentle stream of argon or nitrogen before sealing.

    • Causality: Prostaglandins contain multiple double bonds and a cyclopentane ring susceptible to rapid auto-oxidation, which degrades the compound and generates unknown, potentially hazardous byproducts.

    • Validation: Ensure the septum is fully intact after purging to maintain an anaerobic environment.

Comprehensive Disposal Procedures

Regulatory Context : PGF2alpha analogs cannot be discharged into the sewer or waterways under any circumstances[2]. They must be treated as toxic organic waste and routed to a licensed chemical destruction plant[3]. Furthermore, because these compounds can persist in complex biological matrices[4], all contaminated biological buffers must also be treated as hazardous.

Table 1: PGF2alpha Dimethyl Amide Waste Categorization

Waste CategoryQuantitative Threshold / DescriptionApproved Primary ContainerFinal Disposal Route
Concentrated Liquid Waste >1 mg/mL in organic solvent (e.g., DMSO, EtOH)HDPE Carboy (Vented Cap)Licensed Chemical Incineration
Dilute Aqueous Waste <1 mg/mL in biological buffers (e.g., PBS)HDPE CarboyLicensed Chemical Incineration
Contaminated Consumables Pipette tips, vials, and used PPEPuncture-Resistant Bio-BinSolid Hazardous Waste Incineration
Spill Cleanup Debris Saturated inert absorbents (vermiculite/sand)Sealed Polypropylene BucketLicensed Chemical Incineration

Phase 2: Routine Waste Segregation

  • Liquid Waste Containment : Transfer all solvent waste containing PGF2alpha dimethyl amide into a dedicated, chemically compatible HDPE carboy.

    • Validation: Ensure the waste log is immediately updated with the exact volume and concentration.

  • Solid Waste Containment : Place all contaminated pipette tips, empty vials, and the outer layer of gloves into a puncture-resistant hazardous waste container.

    • Validation: Inspect the container for structural integrity before sealing.

  • Decontamination : Wipe down the fume hood surface with 70% isopropanol, followed by soap and water[2].

    • Causality: Prostaglandin analogs are highly lipophilic; water alone will not effectively solubilize and remove surface residues.

Emergency Spill Response Protocol

In the event of a spill, execution speed and strict adherence to protocol dictate the safety outcome.

SpillWorkflow Start Spill Detected Assess Assess Extent & Evacuate Start->Assess PPE Don Maximum PPE Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealed Container Contain->Collect Decon Decontaminate Surface Collect->Decon Dispose Route to Chemical Incinerator Decon->Dispose

Fig 2: Step-by-step emergency spill response and disposal workflow for prostaglandin analogs.

  • Assess and Evacuate : If the spill exceeds 50 mL of concentrated solution, evacuate the immediate area and alert environmental health and safety (EHS)[3].

    • Validation: Ensure the lab doors are closed and the area is secured.

  • Containment : Surround the spill with an inert absorbent material such as vermiculite or sand.

    • Causality: Using combustible materials like sawdust can create a fire hazard when mixed with volatile organic solvents[3].

  • Collection : Use non-sparking tools to sweep the saturated absorbent into a sealable polypropylene bucket.

    • Validation: Seal the bucket and immediately affix a "Toxic Organic Waste" label.

  • Final Decontamination : Wash the affected area thoroughly with soap and water, collecting all wash water for hazardous waste disposal[2].

References[1] WanviBio. "PGF2alpha dimethyl amide - CAS:67508-08-1". Verified URL[2] Santa Cruz Biotechnology. "Prostaglandin F2a Material Safety Data Sheet". Verified URL[3] Thermo Fisher Scientific. "Prostaglandin F2alpha tris salt SAFETY DATA SHEET".Verified URL[4] PeerJ. "Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry". Verified URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PGF2alpha dimethyl amide
Reactant of Route 2
Reactant of Route 2
PGF2alpha dimethyl amide
© Copyright 2026 BenchChem. All Rights Reserved.